4-(Chlorodifluoromethoxy)biphenyl

Vue d'ensemble

Description

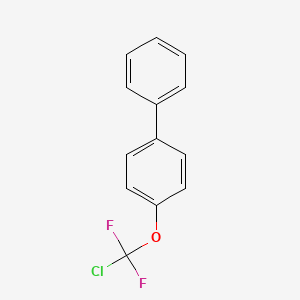

4-(Chlorodifluoromethoxy)biphenyl, also known as Oxyfluorfen, is a chemical compound with the molecular formula C13H9ClF2O and a molecular weight of 254.66 g/mol. It belongs to the chemical class of diphenylethers and is commonly used as a herbicide. The compound is characterized by the presence of a chlorodifluoromethoxy group attached to a biphenyl structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorodifluoromethoxy)biphenyl can be achieved through various methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce 4-(Chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of the nitro compound yields 4-(Chlorodifluoromethoxy)aniline, which can be further processed to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chlorodifluoromethoxy)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the biphenyl structure.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the chlorodifluoromethoxy group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce corresponding carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential:

4-(Chlorodifluoromethoxy)biphenyl and its derivatives have been studied for their potential therapeutic effects. Biphenyl compounds are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Specifically, biphenyl derivatives have been utilized as scaffolds for drug development due to their ability to modulate biological pathways effectively.

Case Study:

A notable case involves the synthesis of biphenyl derivatives that act as inhibitors in cancer therapy. Research indicates that specific substitutions on the biphenyl ring can enhance the selectivity and potency against cancer cell lines. For instance, modifications leading to increased lipophilicity have shown improved membrane permeability and bioavailability in drug formulations .

Degradation Studies:

Research has highlighted the environmental implications of chlorinated biphenyls, including this compound. Studies on the biodegradation of these compounds reveal insights into their persistence in the environment and potential toxicity. The oxidation of such compounds can lead to the formation of reactive intermediates that may pose risks to ecological systems .

Case Study:

A study investigated the metabolic pathways of 4-chlorobiphenyl metabolites, demonstrating how they can be activated into electrophilic species that interact with DNA, potentially leading to mutagenic effects. This highlights the importance of understanding the environmental fate of biphenyl derivatives .

Synthesis and Chemical Reactions

Synthetic Routes:

The synthesis of this compound often involves reactions such as Suzuki-Miyaura coupling or nucleophilic substitution methods. These synthetic pathways allow for the introduction of various functional groups that can tailor the compound's properties for specific applications.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Coupling aryl boronic acids with halogenated biphenyls to form substituted biphenyls. |

| Nucleophilic Substitution | Substitution reactions involving nucleophiles to introduce functional groups onto the biphenyl framework. |

Mécanisme D'action

The mechanism of action of 4-(Chlorodifluoromethoxy)biphenyl involves its interaction with specific molecular targets. As a herbicide, it inhibits the protoporphyrinogen oxidase enzyme, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to plant cells. This results in the disruption of cellular processes and ultimately leads to plant death.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethoxy)biphenyl

- 4-(Difluoromethoxy)biphenyl

- 4-(Chloromethoxy)biphenyl

Uniqueness

4-(Chlorodifluoromethoxy)biphenyl is unique due to the presence of both chlorine and fluorine atoms in the methoxy group, which imparts distinct chemical and physical properties. This combination enhances its herbicidal activity and makes it a valuable compound in agrochemical applications.

Activité Biologique

4-(Chlorodifluoromethoxy)biphenyl is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of chlorine and difluoromethoxy groups contributes to its unique chemical properties, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, surpassing conventional antibiotics in efficacy. This suggests that the compound could be explored as a new antimicrobial agent in clinical settings .

Anticancer Properties

Research has highlighted the potential anticancer effects of fluorinated biphenyl derivatives. Studies show that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanisms may involve the modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, some studies report that similar compounds can inhibit HIV-1 reverse transcriptase, suggesting a potential role in antiviral therapies . Additionally, enzyme inhibition may contribute to its anticancer effects by disrupting metabolic pathways essential for tumor growth.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various fluorinated biphenyl derivatives against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, demonstrating its potential as an effective antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies on human breast cancer MCF-7 cells revealed that treatment with this compound led to significant reductions in cell viability. The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 20 | 40 | 50 |

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Modulation : Inhibition of key enzymes involved in metabolic pathways can disrupt cellular homeostasis.

- Cell Cycle Regulation : The ability to induce cell cycle arrest suggests that it may interfere with the normal progression of cancer cells.

Propriétés

IUPAC Name |

1-[chloro(difluoro)methoxy]-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQHSAGYYKBGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.